molecular formula C12H17NO2 B11167604 N-(2-methoxy-4-methylphenyl)butanamide

N-(2-methoxy-4-methylphenyl)butanamide

Cat. No.: B11167604
M. Wt: 207.27 g/mol
InChI Key: AGVFRIAXCORJJH-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-methylphenyl)butanamide is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This chemical features a butanamide chain linked to a 2-methoxy-4-methylphenyl group, a structure often explored in medicinal chemistry and chemical synthesis. Compounds with similar aniline and benzamide motifs are frequently investigated as potential intermediates in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . As a butanamide derivative, it serves as a valuable building block in organic synthesis, allowing researchers to study structure-activity relationships and develop novel molecules with tailored properties. This product is designated For Research Use Only (RUO) . It is strictly intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-methoxy-4-methylphenyl)butanamide

InChI

InChI=1S/C12H17NO2/c1-4-5-12(14)13-10-7-6-9(2)8-11(10)15-3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

AGVFRIAXCORJJH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C)OC

Origin of Product

United States

Preparation Methods

Schotten-Baumann Acylation with Butyryl Chloride

The most widely reported method involves the reaction of 2-methoxy-4-methylaniline with butyryl chloride in the presence of a tertiary amine base. This exothermic process follows the Schotten-Baumann mechanism, where the base neutralizes HCl byproducts to drive the reaction toward completion.

Representative Procedure :
A dichloromethane solution of 2-methoxy-4-methylaniline (1.0 equiv) and triethylamine (2.0 equiv) is cooled to 0–5°C. Butyryl chloride (1.1 equiv) is added dropwise over 30 minutes, followed by stirring at room temperature for 12–16 hours. Post-reaction, the mixture is washed with aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield the crude product. Recrystallization from toluene affords pure this compound in 75–85% yield.

Key Variables :

  • Solvent Selection : Dichloromethane and toluene are preferred for their inertness and ability to dissolve both reactants.

  • Stoichiometry : A 10% excess of butyryl chloride ensures complete conversion of the aniline.

  • Temperature Control : Slow addition at low temperatures minimizes side reactions such as over-acylation.

High-Temperature Industrial-Scale Synthesis

Patent literature describes an optimized protocol using aromatic solvents at elevated temperatures, bypassing the need for external cooling. This method is favored for its scalability and reduced reaction time.

Industrial Protocol :
2-Methoxy-4-methylaniline is suspended in toluene (3 vol) at 50°C. Butyryl chloride (1.05 equiv) is added over 1 hour, and the mixture is heated to 80°C for 3 hours. The precipitated hydrochloride salt is filtered, and the filtrate is concentrated under vacuum. The residue is recrystallized from heptane to deliver the product in 92–95% purity and 90–94% yield.

Advantages :

  • Reduced Reaction Time : 3–4 hours vs. 16 hours in traditional methods.

  • Simplified Workup : Precipitation of byproducts eliminates extensive aqueous washes.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Reaction Kinetics

Comparative studies reveal solvent polarity significantly impacts reaction rates:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Dichloromethane8.931685
Toluene2.38492
Acetonitrile37.5878

Aromatic solvents like toluene enhance nucleophilicity of the aniline nitrogen, accelerating acylation despite their low polarity.

Catalytic and Stoichiometric Additives

  • Triethylamine : Critical for HCl scavenging; substoichiometric amounts (1.5–2.0 equiv) prevent base-induced decomposition of the acyl chloride.

  • DMAP (4-Dimethylaminopyridine) : When added (5 mol%), reduces reaction time by 40% through nucleophilic catalysis.

Purification and Characterization

Recrystallization Techniques

  • Toluene/Heptane System : Achieves >98% purity by removing oligomeric byproducts.

  • Methanol/Water : Suitable for lab-scale purification but less efficient for industrial batches due to higher solubility losses.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 6.65 (d, J = 8.4 Hz, 1H, ArH), 3.82 (s, 3H, OCH₃), 2.85 (t, J = 7.6 Hz, 2H, COCH₂), 2.30 (s, 3H, ArCH₃), 1.75–1.65 (m, 2H, CH₂), 1.02 (t, J = 7.4 Hz, 3H, CH₃).

  • FT-IR : Strong absorption at 1645 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N–H bend).

Comparative Analysis of Methodologies

ParameterSchotten-Baumann MethodIndustrial Protocol
Reaction Time16 hours4 hours
Yield75–85%90–94%
Solvent Volume10 vol3 vol
Energy InputModerateLow
ScalabilityLab-scalePilot-plant-ready

The industrial protocol’s shorter reaction time and higher yield make it preferable for large-scale production, while the Schotten-Baumann method remains valuable for small-batch syntheses requiring precise control.

Challenges and Mitigation Strategies

Byproduct Formation

  • Oligomeric Species : Generated via Friedel-Crafts acylation of the aromatic ring; suppressed by maintaining temperatures below 100°C.

  • Unreacted Aniline : Minimized by using a slight excess of butyryl chloride (1.05–1.1 equiv).

Moisture Sensitivity

Butyryl chloride’s susceptibility to hydrolysis necessitates anhydrous conditions. Molecular sieves (4Å) or inert gas blankets (N₂/Ar) are employed in moisture-sensitive protocols .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-methoxy-4-methylphenyl)butanamide exhibit significant anticancer properties. For instance, derivatives containing butanamide moieties have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

  • A study involving the synthesis of butanamide derivatives demonstrated that specific compounds exhibited cytotoxic effects against breast and lung cancer cell lines. The mechanism of action was primarily through the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study:

  • In vitro studies showed that certain butanamide derivatives significantly reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages, highlighting their potential as anti-inflammatory agents .

General Synthetic Route

The synthesis generally follows these steps:

  • Starting Materials : The reaction begins with 2-methoxy-4-methylphenylamine and butyric anhydride or butyryl chloride.
  • Reaction Conditions : The reaction is conducted under controlled temperatures (50-100°C) in an inert solvent like toluene.
  • Isolation : The product is precipitated out of the solution, followed by purification techniques such as recrystallization or chromatography.

Yield Optimization :
Studies have shown that reaction conditions significantly affect the yield, with optimized conditions yielding over 95% purity .

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-methylphenyl)butanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Effects :

  • This may influence solubility and reactivity in nucleophilic substitution reactions.
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce electron density, affecting the compound’s acidity and interaction with biological targets. For example, the nitro group in may confer oxidative stability but reduce bioavailability.

Physical Properties

Available data from the evidence highlight trends in density, boiling points, and spectral characteristics:

Compound Name Density (g/cm³) Boiling Point (°C) Notable Spectral Data
N-(4-Amino-2-methoxyphenyl)butanamide 1.145 312.2 IR: N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹)
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide N/A N/A MS: Molecular ion peak at m/z 352.26
Ethyl 4-(4-methoxyphenyl)-...butanoate N/A N/A ¹H NMR: δ 6.8–7.3 (aromatic protons)

Observations :

  • The amino and methoxy substituents in contribute to a relatively high boiling point (312.2°C) due to hydrogen bonding and dipole interactions.
  • Chlorinated derivatives (e.g., ) exhibit higher molecular weights, which may correlate with increased melting points and reduced volatility.

Research Findings and Data Gaps

  • Spectral Characterization : Infrared and NMR data from , and provide benchmarks for identifying butanamide derivatives. For example, C=O stretches in IR (~1650–1700 cm⁻¹) and aromatic proton shifts in ¹H NMR (δ 6.5–7.5) are consistent across analogs.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for methoxy (~δ 3.8 ppm), methyl (δ ~2.3 ppm), and amide NH (δ ~8.5–9.5 ppm, broad).
    • ¹³C NMR : Carbonyl (δ ~170 ppm), aromatic carbons (δ 110–150 ppm), and methoxy/methyl carbons .
  • Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak (m/z ~235) and fragmentation patterns for structural confirmation .

How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Q. Advanced

  • Molecular docking : Predict binding affinity to targets (e.g., enzymes, receptors) using software like AutoDock or Schrödinger. Focus on the methoxy and methyl groups’ roles in hydrophobic interactions .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent modifications (e.g., halogenation at the phenyl ring) with biological data (e.g., IC₅₀ values) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

What strategies resolve contradictions in reported solubility data for this compound?

Q. Advanced

  • Solvent screening : Test solubility in polar aprotic (DMF, DMSO), polar protic (ethanol, methanol), and nonpolar solvents (hexane). Document temperature-dependent solubility (e.g., 25°C vs. 60°C) .
  • Hansen Solubility Parameters (HSP) : Compare experimental solubility with predicted values to identify outliers.
  • Crystallography : Analyze crystal packing (if available) to explain low solubility in certain solvents .

How do structural modifications at the phenyl ring affect the compound’s enzyme inhibitory activity?

Q. Advanced

  • Substituent effects :
    • Electron-donating groups (e.g., methoxy) enhance resonance stabilization, potentially increasing binding to enzymes like cyclooxygenase (COX) or dihydrofolate reductase (DHFR) .
    • Methyl groups at the 4-position may improve lipophilicity, aiding membrane permeability .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ using spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets).
    • Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

What in silico and experimental approaches validate the metabolic stability of this compound?

Q. Advanced

  • Metabolism prediction : Use CYP450 enzyme models (e.g., CYP3A4) to identify potential oxidation sites (e.g., methoxy demethylation) .
  • Microsomal assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • Stability under physiological conditions : Test pH-dependent hydrolysis (e.g., simulated gastric fluid at pH 2.0 vs. intestinal fluid at pH 7.4) .

How can crystallographic data inform the solid-state properties of this compound?

Q. Advanced

  • Single-crystal X-ray diffraction : Determine bond lengths, angles, and packing motifs. Compare with analogs (e.g., N-(4-methoxyphenyl)butanamide) to assess polymorphism risks .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability and decomposition temperatures.
  • Powder X-ray Diffraction (PXRD) : Characterize batch-to-batch consistency for formulation studies .

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